![molecular formula C14H15NO2 B479682 N-[2-(2-naphthyloxy)ethyl]acetamide CAS No. 883805-28-5](/img/structure/B479682.png)
N-[2-(2-naphthyloxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-naphthyloxy)ethyl]acetamide: is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It is characterized by the presence of a naphthalene ring, an ether linkage, and an acetamide group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Etherification: The synthesis of N-[2-(2-naphthyloxy)ethyl]acetamide typically begins with the etherification of 2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. This reaction forms 2-(2-naphthyloxy)ethylamine.
Acetylation: The resulting 2-(2-naphthyloxy)ethylamine is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(2-naphthyloxy)ethyl]acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-[2-(2-naphthyloxy)ethyl]ethylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: N-[2-(2-naphthyloxy)ethyl]ethylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving ether and amide linkages.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry:
Mechanism of Action
The mechanism of action of N-[2-(2-naphthyloxy)ethyl]acetamide is not fully understood. it is believed to interact with various molecular targets through its naphthalene ring and acetamide group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
- N-(2-naphthyloxy)acetamide
- N-(2-naphthyloxy)ethylamine
- N-(2-naphthyl)acetamide
Comparison:
- N-[2-(2-naphthyloxy)ethyl]acetamide is unique due to the presence of both an ether linkage and an acetamide group, which confer distinct chemical and biological properties.
- Compared to N-(2-naphthyloxy)acetamide , the additional ethyl group in this compound may influence its reactivity and interaction with biological targets.
- N-(2-naphthyloxy)ethylamine lacks the acetamide group, which may result in different chemical behavior and biological activity.
- N-(2-naphthyl)acetamide does not contain the ether linkage, which can significantly alter its chemical properties and potential applications .
Properties
IUPAC Name |
N-(2-naphthalen-2-yloxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11(16)15-8-9-17-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXPXWQNSNWITP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
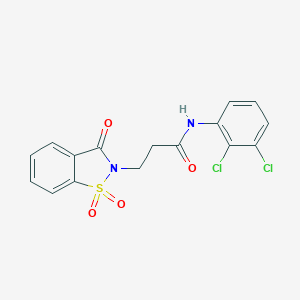
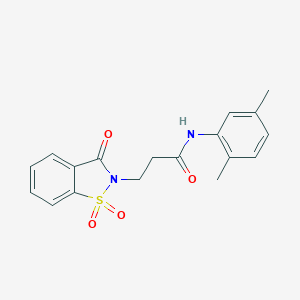
![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)

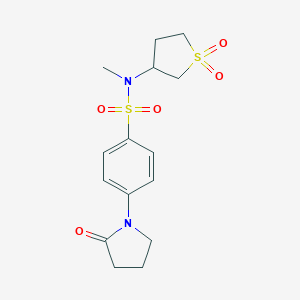
![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
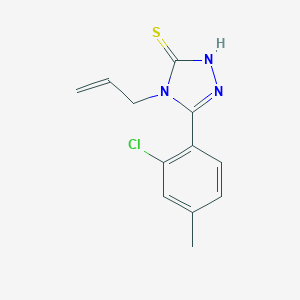
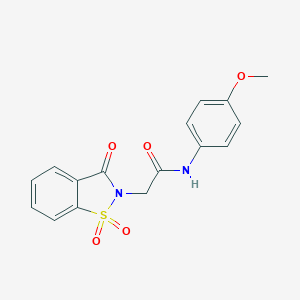
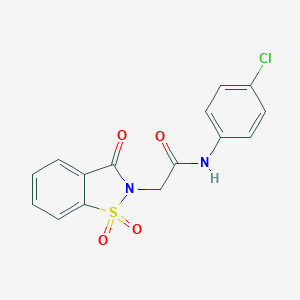
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
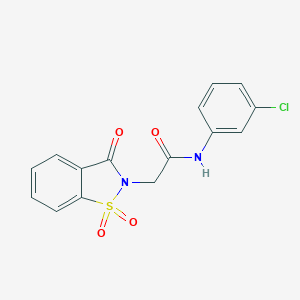
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)
